molecular formula C10H14N2Na3O15P3 B13646171 Sodium ((2R,3S,4R,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)tetrahydrofuran-2-yl)methyl hydrogen triphosphate

Sodium ((2R,3S,4R,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)tetrahydrofuran-2-yl)methyl hydrogen triphosphate

Cat. No.: B13646171
M. Wt: 564.11 g/mol
InChI Key: NHPNEQMMDVBDAB-PBGPPWEJSA-K
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Description

Sodium ((2R,3S,4R,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)tetrahydrofuran-2-yl)methyl hydrogen triphosphate is a complex organic compound with significant biochemical relevance. It is a sodium salt derivative of a nucleotide, which plays a crucial role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium ((2R,3S,4R,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)tetrahydrofuran-2-yl)methyl hydrogen triphosphate typically involves the phosphorylation of the corresponding nucleoside. This process can be achieved through various chemical reactions, including the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using automated reactors. The process includes the careful control of temperature, pH, and reaction time to ensure high yield and purity. The final product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Sodium ((2R,3S,4R,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)tetrahydrofuran-2-yl)methyl hydrogen triphosphate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: It can be reduced under specific conditions to yield other nucleotides.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.

Major Products

The major products formed from these reactions include various phosphorylated nucleotides and their derivatives, which have significant biochemical and pharmaceutical applications.

Scientific Research Applications

Sodium ((2R,3S,4R,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)tetrahydrofuran-2-yl)methyl hydrogen triphosphate is widely used in scientific research, particularly in the fields of:

    Chemistry: As a reagent in nucleotide synthesis and modification.

    Biology: In studies related to DNA and RNA synthesis, replication, and repair.

    Medicine: As a potential therapeutic agent in the treatment of various diseases, including viral infections and cancer.

    Industry: In the production of pharmaceuticals and biotechnological products.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes involved in nucleotide metabolism. It can inhibit or activate these enzymes, thereby influencing various biochemical pathways. The molecular targets include DNA polymerases, RNA polymerases, and other nucleotide-binding proteins.

Comparison with Similar Compounds

Similar Compounds

  • Adenosine triphosphate (ATP)
  • Guanosine triphosphate (GTP)
  • Cytidine triphosphate (CTP)
  • Uridine triphosphate (UTP)

Uniqueness

Sodium ((2R,3S,4R,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)tetrahydrofuran-2-yl)methyl hydrogen triphosphate is unique due to its specific structure and the presence of the sodium ion, which can influence its solubility and reactivity compared to other nucleotides.

Properties

Molecular Formula

C10H14N2Na3O15P3

Molecular Weight

564.11 g/mol

IUPAC Name

trisodium;[[[(2R,3S,4R,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxopyrimidin-5-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C10H17N2O15P3.3Na/c1-12-2-4(9(15)11-10(12)16)8-7(14)6(13)5(25-8)3-24-29(20,21)27-30(22,23)26-28(17,18)19;;;/h2,5-8,13-14H,3H2,1H3,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19);;;/q;3*+1/p-3/t5-,6-,7-,8+;;;/m1.../s1

InChI Key

NHPNEQMMDVBDAB-PBGPPWEJSA-K

Isomeric SMILES

CN1C=C(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+]

Canonical SMILES

CN1C=C(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+]

Origin of Product

United States

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